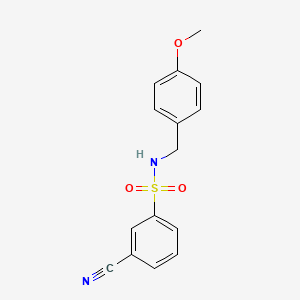

3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-20-14-7-5-12(6-8-14)11-17-21(18,19)15-4-2-3-13(9-15)10-16/h2-9,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNXTNDXBDJMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyano N 4 Methoxybenzyl Benzenesulfonamide and Analogues

Retrosynthetic Strategies and Key Intermediate Derivations

Retrosynthetic analysis of 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide primarily involves the disconnection of the sulfonamide S-N bond. This is the most common and direct approach for sulfonamide synthesis. orgsyn.org This strategy simplifies the target molecule into two key building blocks: 3-cyanobenzenesulfonyl chloride and 4-methoxybenzylamine .

Disconnection Approach:

S-N Bond Disconnection: This leads to the primary precursors, an aryl sulfonyl chloride and a primary amine. This is generally the most feasible route as the reaction between a sulfonyl chloride and an amine is a well-established, high-yielding transformation. orgsyn.org

C-S Bond Disconnection: An alternative, less common disconnection involves the C-S bond of the benzenesulfonyl moiety. This would lead to a derivative of 3-cyanobenzene (e.g., an aryl halide) and a sulfur-containing reagent, which would then be coupled with 4-methoxybenzylamine. This approach is often employed in transition metal-catalyzed syntheses.

The synthesis of the key intermediates is a critical first step.

Synthesis of 3-Cyanobenzenesulfonyl Chloride: This intermediate can be prepared from 3-aminobenzoic acid or 3-aminobenzonitrile. A common route involves a Sandmeyer-type reaction. For instance, 3-aminobenzonitrile can be diazotized using sodium nitrite and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. orgsyn.orgnih.gov

Synthesis of 4-Methoxybenzylamine: This primary amine can be synthesized through several pathways. A prevalent method is the reductive amination of 4-methoxybenzaldehyde with ammonia and a reducing agent like hydrogen gas over a metal catalyst (e.g., Palladium or a ternary Al-Ni-Fe catalyst). chemicalbook.com Alternatively, it can be prepared by the reduction of 4-methoxybenzonitrile. chemicalbook.com

A summary of the primary retrosynthetic route and key intermediates is presented below.

| Target Molecule | Key Disconnection | Intermediate 1 (Electrophile) | Intermediate 2 (Nucleophile) |

| This compound | S-N Bond | 3-Cyanobenzenesulfonyl chloride | 4-Methoxybenzylamine |

Contemporary Approaches to Sulfonamide Bond Formation

The formation of the S-N bond is the cornerstone of this synthesis. While classical methods are effective, contemporary approaches offer improved yields, milder conditions, and broader functional group tolerance.

The reaction between 3-cyanobenzenesulfonyl chloride and 4-methoxybenzylamine represents a classic N-alkylation to form the target secondary sulfonamide. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. orgsyn.org

Modern advancements provide alternatives to traditional methods:

"Borrowing Hydrogen" Catalysis: Manganese or Ruthenium-based pincer catalysts can facilitate the N-alkylation of primary sulfonamides using alcohols as the alkylating agents. organic-chemistry.org This method is highly efficient and generates water as the only byproduct, aligning with green chemistry principles.

Resin-Supported Synthesis: Sulfonamides can be supported on an anion exchange resin and subsequently reacted with an alkyl halide. tandfonline.com This technique simplifies purification, as the product can be cleaved from the resin while excess reagents and byproducts are washed away.

Lewis Acid Catalysis: The reaction of sulfonamides with alkyl halides can be catalyzed by Lewis acids such as FeCl₃ or ZnCl₂. This method has been shown to be effective for producing alkylation products in good yields. dnu.dp.ua

Transition metal catalysis has revolutionized the synthesis of sulfonamides by enabling novel bond constructions under mild conditions.

Palladium-Catalyzed Aminosulfonylation: Palladium catalysts can be used to couple arylboronic acids with sources of sulfur dioxide (like DABSO) and amines to form sulfonamides. This approach allows for the convergent synthesis of diverse sulfonamide analogues. nih.gov

Copper-Catalyzed Couplings: Copper iodide (CuI), often in the presence of a ligand like L-proline, is effective for coupling aryl halides with primary sulfonamides. nih.gov This method would be applicable in a route where a halogenated benzenesulfonamide (B165840) is coupled with 4-methoxybenzylamine.

The table below compares different catalytic systems for sulfonamide synthesis.

| Catalyst System | Reactants | Key Advantages |

| Palladium(0) with Phosphine Ligands | Arylboronic Acid, SO₂ Source, Amine | Mild conditions, high functional group tolerance. nih.gov |

| Copper(I) Iodide / L-proline | Aryl Halide, Primary Sulfonamide | Cost-effective, suitable for cross-coupling. nih.gov |

| Ruthenium(II) or Manganese(I) Pincer Complex | Primary Sulfonamide, Alcohol | Atom economical, green (water byproduct). organic-chemistry.org |

The introduction of the cyano and methoxy (B1213986) groups onto the aromatic rings requires specific functionalization techniques.

Cyanation: The traditional Sandmeyer reaction, which converts an aniline to a nitrile via a diazonium salt, is a classic method. However, modern palladium-catalyzed cyanation reactions have become prevalent due to their milder conditions and broader substrate scope. nih.gov These reactions typically employ an aryl halide or triflate and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than other cyanide salts. nih.govnih.gov Catalytic systems often involve a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand. nih.gov

Methoxylation: The methoxy group on the 4-methoxybenzylamine precursor is typically introduced early in the synthesis. For example, starting from p-cresol or 4-hydroxybenzaldehyde, a Williamson ether synthesis can be performed using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. Chiral synthesis methods can also be employed to produce optically pure 4-methoxybenzylamine if required. google.com

Green Chemistry Principles in Benzenesulfonamide Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact.

Aqueous Synthesis: Performing the reaction of sulfonyl chlorides and amines in water can eliminate the need for volatile organic solvents. This approach often uses dynamic pH control and allows for simple product isolation via filtration, yielding products with high purity. rsc.org

Mechanochemistry: Solvent-free mechanochemical methods, using techniques like ball milling, offer an environmentally friendly alternative. A one-pot, two-step procedure involving the oxidation-chlorination of disulfides followed by amination can produce sulfonamides with minimal waste. rsc.org

Electrochemical Synthesis: Electrochemistry provides a novel route that avoids harsh reagents and conditions. This method can be used for the direct synthesis of aromatic sulfonamides from aromatic hydrocarbons, SO₂, and amines. chemistryworld.com

Use of Sustainable Reagents: Replacing hazardous reagents is a key goal. For instance, using sulfur dioxide surrogates like DABSO is safer than handling gaseous SO₂. thieme-connect.com Similarly, using less toxic cyanide sources like K₄[Fe(CN)₆] in palladium-catalyzed reactions enhances safety. nih.gov A review of sulfonamide synthesis under green conditions highlights various sustainable methodologies. researchgate.netresearchgate.net

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges that require careful process optimization.

Reagent Selection and Cost: On a large scale, the cost of raw materials and catalysts is a major factor. Benzenesulfonic acid and its derivatives are often used in industrial processes due to their cost-effectiveness and predictable reactivity. elchemy.com While advanced palladium catalysts offer high efficiency, their cost can be prohibitive, necessitating catalyst recycling or the use of more economical alternatives like heterogeneous Pd/C catalysts. organic-chemistry.org

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent is critical for maximizing yield and throughput while ensuring safety. For instance, chlorosulfonation reactions are often performed at low temperatures to control their exothermic nature, which can be a significant safety concern on a large scale. mdpi.com Continuous flow reactors are increasingly being employed to improve heat transfer, enhance safety, and increase spacetime yield compared to traditional batch processes. mdpi.com

Workup and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective than chromatography. Developing a process where the product precipitates from the reaction mixture in high purity is ideal. google.com

Safety and Environmental Impact: A thorough risk assessment is required for large-scale synthesis. The use of hazardous reagents like chlorosulfonic acid or toxic cyanide salts requires stringent safety protocols. mdpi.com Process optimization should also focus on minimizing waste generation (improving the E-factor) and using more environmentally benign solvents. mdpi.com

High Resolution Structural Characterization and Conformational Analysis

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy provides a detailed picture of the atomic connectivity and chemical environment of the nuclei within the molecule.

The ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to the different types of protons in 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide. The aromatic protons of the 3-cyanobenzenesulfonyl moiety are expected to appear as complex multiplets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the sulfonyl and cyano groups. The protons on the 4-methoxybenzyl group would present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, likely between δ 6.8 and 7.3 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group would give rise to a singlet or a closely coupled system adjacent to the sulfonamide nitrogen, with an expected chemical shift around δ 4.3 ppm. The methoxy (B1213986) group protons are predicted to appear as a sharp singlet further upfield, typically around δ 3.8 ppm. The proton on the sulfonamide nitrogen may present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (cyanophenyl) | 7.5 - 8.5 | Multiplet |

| Aromatic CH (methoxyphenyl) | 6.8 - 7.3 | Doublet, Doublet |

| Methylene CH₂ | ~4.3 | Singlet |

| Methoxy OCH₃ | ~3.8 | Singlet |

| Sulfonamide NH | Variable | Broad Singlet |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the cyano group is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The aromatic carbons of the 3-cyanobenzenesulfonyl ring would appear in the δ 125-145 ppm region, with the carbon attached to the sulfonyl group being the most downfield. The quaternary carbon of the cyano-substituted ring will also be identifiable. For the 4-methoxybenzyl moiety, the carbon bearing the methoxy group is anticipated to be significantly shielded, appearing around δ 159 ppm, while the other aromatic carbons will resonate between δ 114 and 130 ppm. The methylene carbon is expected around δ 46 ppm, and the methoxy carbon at approximately δ 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyano C≡N | 115 - 120 |

| Aromatic C (cyanophenyl) | 125 - 145 |

| Aromatic C (methoxyphenyl) | 114 - 130 |

| Methoxy-bearing Aromatic C | ~159 |

| Methylene CH₂ | ~46 |

| Methoxy OCH₃ | ~55 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be expected to show correlations between the adjacent aromatic protons on both phenyl rings, confirming their substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in establishing the connectivity between the two aromatic rings and the sulfonamide linker. For instance, correlations would be expected between the methylene protons and the carbons of both the benzenesulfonamide (B165840) and the methoxyphenyl rings, as well as the sulfonamide nitrogen.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and can offer insights into its conformational state.

The IR and Raman spectra of this compound are predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Cyano Group (-C≡N): A sharp and moderately intense absorption band is expected in the region of 2220-2240 cm⁻¹ in both IR and Raman spectra, which is characteristic of a nitrile stretching vibration. scielo.brresearchgate.net

Sulfonamide Group (-SO₂NH-): This group will give rise to multiple characteristic bands. Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond are expected around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. The N-H stretching vibration should appear as a medium intensity band in the range of 3250-3350 cm⁻¹. scielo.brresearchgate.net

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methoxy group are expected around 2830-2950 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2220 - 2240 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1330 - 1350 |

| Sulfonamide (S=O) | Symmetric Stretching | 1150 - 1170 |

| Sulfonamide (N-H) | Stretching | 3250 - 3350 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

The precise frequencies and shapes of the vibrational bands, particularly those of the sulfonamide group, can be sensitive to the molecular conformation. Studies on similar sulfonamide derivatives have shown that the C-S-N-C torsion angle can vary, leading to different orientations of the phenyl rings relative to each other. mdpi.com This conformational flexibility can influence the vibrational modes. For instance, intermolecular hydrogen bonding involving the N-H group of the sulfonamide can cause a shift in the N-H stretching frequency. Analysis of these subtle shifts, potentially through temperature-dependent or solvent-dependent studies, could provide valuable information about the preferred conformational states of this compound in different environments. The planarity of the molecule can also affect the vibrational spectra, with more planar conformations potentially leading to stronger intermolecular interactions and shifts in vibrational frequencies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides the precise mass of a molecule, which is crucial for confirming its elemental composition. For this compound, with a molecular formula of C₁₄H₁₂N₂O₃S, the theoretical monoisotopic mass can be calculated with high accuracy.

The fragmentation of benzenesulfonamides under mass spectrometry conditions typically follows predictable pathways. For this compound, the fragmentation is expected to be initiated by cleavage at the sulfonamide core and the benzyl group. Key fragmentation steps likely include:

Benzylic Cleavage: The bond between the benzyl carbon and the sulfonamide nitrogen is a likely point of cleavage, leading to the formation of a stable 4-methoxybenzyl cation.

Sulfonamide Bond Scission: The S-N bond and C-S bonds are also susceptible to breaking. A common fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂).

Cleavage of the Methoxybenzyl Moiety: The 4-methoxybenzyl fragment can further decompose, for instance, through the loss of a methyl radical or formaldehyde.

A proposed fragmentation pathway and the corresponding mass-to-charge ratios (m/z) of the major expected fragments are detailed in the table below.

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₃N₂O₃S⁺ | 289.0641 | Protonated Molecular Ion |

| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0648 | Cleavage of the N-C(benzyl) bond |

| [C₇H₆NO₂S]⁺ | C₇H₆NO₂S⁺ | 168.0117 | Cleavage of the N-C(benzyl) bond |

| [M+H - SO₂]⁺ | C₁₄H₁₃N₂OS⁺ | 225.0791 | Loss of sulfur dioxide from the molecular ion |

| [C₇H₅N]⁺ | C₇H₅N⁺ | 103.0417 | Fragment from the 3-cyanophenylsulfonyl moiety |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

As of now, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, a detailed analysis of its structural isomer, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, provides a reliable model for predicting its solid-state characteristics. mdpi.com This analog differs only by the substitution of the cyano group with a nitro group at the 3-position, which allows for insightful structural comparisons.

Molecular Conformation and Torsion Angle Determination

The three-dimensional arrangement of a molecule is defined by its bond lengths, bond angles, and torsion angles. For sulfonamides, the torsion angle around the S-N bond is particularly important as it dictates the relative orientation of the two aromatic rings. In the analogous structure of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, this key C-S-N-C torsion angle is +66.56(3)°. mdpi.com This value falls within the typical range observed for other N-(4-methoxyphenyl)-sulfonamides, which spans from approximately -69° to +71°. mdpi.com

The dihedral angle between the planes of the two aromatic rings is another critical conformational parameter. In the nitro-analog, this angle is 41.05(5)°. mdpi.com It is anticipated that this compound would adopt a similarly twisted conformation, preventing the molecule from being planar.

| Parameter | Value (from structural analog mdpi.com) | Description |

|---|---|---|

| C(aromatic)-S-N-C(benzyl) Torsion Angle | +66.56(3)° | Defines the twist around the sulfonamide S-N bond. |

| Dihedral Angle Between Aromatic Rings | 41.05(5)° | Describes the overall non-planar orientation of the two rings. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of sulfonamides is typically dominated by hydrogen bonding involving the sulfonamide N-H group as a donor and the sulfonyl oxygens as acceptors. mdpi.comnih.gov In related structures, these N–H···O interactions are a recurring motif, often forming infinite chains described by the graph set C(4). mdpi.comnih.gov

In the crystal structure of the nitro-analog, molecules form these C(4) chains along the crystallographic b-axis via N–H···O hydrogen bonds. mdpi.com These primary chains are further linked by weaker C–H···O interactions, creating a more complex and stable three-dimensional network. mdpi.com While π-stacking interactions can occur in benzenesulfonamide derivatives, they are not the primary interaction in the 3-nitro analog. mdpi.comrsc.org It is highly probable that this compound would exhibit similar patterns of strong N–H···O hydrogen bonding.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O(sulfonyl) | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~150-170 |

Crystal Packing Motifs and Polymorphism Investigation

The way molecules arrange themselves in a crystal lattice defines the packing motif. For sulfonamides, the formation of hydrogen-bonded C(4) chains is a common and fundamental motif. mdpi.comnih.govnih.gov These chains can then assemble into more intricate patterns such as sheets or ladders through weaker interactions, creating a stable supramolecular architecture. mdpi.com

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in benzenesulfonamide derivatives. rsc.orgrsc.org Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer. mdpi.com These different solid forms can exhibit distinct physical properties. To date, no specific polymorphic forms of this compound have been reported. However, given the conformational flexibility around the S-N bond and the prevalence of polymorphism in this chemical class, it is plausible that different crystalline forms could be obtained under varying crystallization conditions.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Design

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties, from the distribution of electrons to the energetics of chemical reactions.

Electronic Structure Properties and Frontier Molecular Orbitals

A fundamental aspect of understanding a molecule's reactivity and stability lies in its electronic structure. DFT calculations can precisely map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

A key output of these calculations is the characterization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic transition properties. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For a molecule like 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide, DFT calculations would likely reveal the localization of the HOMO and LUMO across different fragments of the molecule, such as the cyano-substituted benzene (B151609) ring, the sulfonamide bridge, and the methoxybenzyl group. This distribution would provide insights into its reactive sites and potential for charge transfer interactions.

Table 1: Illustrative Electronic Properties of a Sulfonamide Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds. Specific values for this compound would require dedicated DFT calculations.

Reaction Pathway Analysis and Transition State Identification

DFT calculations are also a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the detailed analysis of reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.

By calculating the vibrational frequencies at stationary points on the potential energy surface, transition states can be unequivocally identified by the presence of a single imaginary frequency. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the reaction rate. For this compound, this type of analysis could be used to study its synthesis, degradation pathways, or its mechanism of action if it were to act as an inhibitor of a biological target.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can be invaluable for the characterization and identification of a compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

For instance, DFT can calculate the vibrational frequencies of all the bonds in this compound, which correspond to the peaks in an IR spectrum. Similarly, chemical shifts in NMR spectra can be predicted with high accuracy, aiding in the assignment of signals to specific atoms within the molecule. The prediction of electronic transitions and their corresponding wavelengths can help in interpreting UV-Vis spectra.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Analysis of Binding Modes and Interaction Hotspots

For this compound to exert a biological effect, it would likely need to bind to a specific protein target. Molecular docking simulations can place the molecule into the binding site of a target protein and predict its most stable binding pose. The analysis of this pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

By visualizing the docked complex, researchers can identify "interaction hotspots," which are key amino acid residues in the receptor's binding site that contribute significantly to the binding affinity. This information is critical for structure-based drug design, as it allows for the rational modification of the ligand to enhance its interactions with these hotspots and thereby improve its potency and selectivity. For example, the cyano and sulfonamide groups of the target compound are likely to participate in hydrogen bonding, while the aromatic rings could engage in hydrophobic and π-π stacking interactions.

Scoring Functions and Binding Affinity Prediction

A crucial component of molecular docking is the use of a scoring function to estimate the binding affinity between the ligand and the receptor for each predicted binding pose. Scoring functions are mathematical models that approximate the free energy of binding. They take into account various factors such as the intermolecular interactions observed in the docked pose and the conformational strain of the ligand upon binding.

The output of a docking simulation is typically a ranked list of binding poses, with the top-ranked pose having the most favorable score. This score provides a semi-quantitative prediction of the binding affinity, often expressed in units of energy (e.g., kcal/mol). While these predictions are not always perfectly accurate, they are incredibly useful for prioritizing compounds for experimental testing and for comparing the potential efficacy of different molecules.

Table 2: Illustrative Molecular Docking Results for a Sulfonamide Inhibitor

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Cyclooxygenase-2 | -9.2 | Arg513, Tyr355, Ser530 |

Note: This table provides hypothetical data to illustrate the output of a molecular docking study. The specific binding affinity and interacting residues for this compound would depend on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzenesulfonamide (B165840) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.comoecd.org For benzenesulfonamide derivatives, QSAR is a powerful tool used to understand the physicochemical properties that govern their therapeutic effects, enabling the design of new molecules with enhanced potency and selectivity. nanobioletters.comnih.gov

The foundation of a predictive QSAR model lies in the accurate calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For benzenesulfonamide derivatives, a variety of descriptors are employed to build robust models. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Semi-empirical theoretical methods, such as the Austin Model 1 (AM1), are often used to calculate these descriptors. nanobioletters.com The goal is to create a regression equation that links these descriptors to the observed biological activity, such as the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). nanobioletters.comresearchgate.net

Common physicochemical descriptors used in the QSAR modeling of benzenesulfonamide derivatives include:

Surface Tension (ST): This parameter relates to the intra- and intermolecular forces and can play a significant role in modeling properties like the dissociation constant (pKa), which influences a drug's ability to penetrate biological membranes and bind to its target. researchgate.net

Refractive Index (η): In combination with surface tension, the refractive index has been shown to improve the statistical significance of QSAR models for benzenesulfonamides. researchgate.net

Hydrophobicity (log P): The partition coefficient is crucial for describing a molecule's ability to cross cell membranes. Hydrophobic fields are a key component in 3D-QSAR models like CoMFA and CoMSIA. nih.gov

Electronic Parameters: Descriptors such as the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents on the benzene ring, which can significantly influence binding affinity. researchgate.net

Geometric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

The development process involves selecting a "training set" of compounds with known activities to build the model and a "test set" of different compounds to validate its predictive power. nih.govresearchgate.net Statistical methods like multi-regression analysis are used to generate the final QSAR equation. nanobioletters.com The quality and predictive ability of these models are assessed using various statistical metrics, including the correlation coefficient (R²), F-ratio, and cross-validation techniques like the Leave-One-Out (LOO) method. researchgate.netnih.gov

Table 1: Physicochemical Descriptors in Benzenesulfonamide QSAR Models

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

|---|---|---|

| Physicochemical | Surface Tension (ST) | Influences intermolecular forces and membrane penetration. researchgate.net |

| Refractive Index (η) | Correlates with molecular polarizability and binding interactions. researchgate.net | |

| Lipophilicity | Log P (Octanol-Water Partition Coefficient) | Determines the compound's ability to cross biological membranes. nih.gov |

| Electronic | Hammett Constant (σ) | Describes the electron-donating/withdrawing effects of substituents. researchgate.net |

| Dipole Moment | Influences electrostatic interactions with the target protein. nanobioletters.com | |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting steric fit. researchgate.netresearchgate.net |

Through QSAR and related Structure-Activity Relationship (SAR) studies, several key structural features of benzenesulfonamide derivatives have been identified as critical for their biological activity, particularly as enzyme inhibitors like carbonic anhydrases (CAs). tandfonline.commdpi.com

The Unsubstituted Sulfonamide Group (-SO₂NH₂): This moiety is paramount for the activity of most benzenesulfonamide-based inhibitors. It acts as the primary "zinc-binding group" (ZBG), coordinating to the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrase. tandfonline.commdpi.com The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is a crucial step in the inhibition mechanism. Structure-activity analyses consistently show that substitution on the sulfonamide nitrogen (e.g., with ethyl or acetyl groups) often abolishes the ability to bind to the target enzyme. mdpi.com

The Aromatic Ring: The benzene ring serves as a central scaffold for orienting substituents. Modifications to this ring can significantly impact activity and selectivity. For instance, in some series, p-toluenesulfonamide (B41071) derivatives (with a methyl group at position 4) show better properties than the unsubstituted benzenesulfonamide analogs. nih.gov The ring itself can engage in π–π stacking interactions with aromatic residues, such as histidine, in the enzyme's active site, contributing to binding affinity. tandfonline.com

Substituents on the N-(benzyl) Moiety: The "tail" of the inhibitor, in this case the N-(4-methoxybenzyl) group, extends out of the active site cavity and interacts with residues on the enzyme's surface. The nature of this group (its size, flexibility, and electronic properties) is a key determinant of isoform selectivity. tandfonline.com By modifying this part of the molecule, it is possible to design inhibitors that preferentially bind to one enzyme isoform over others, which is a major goal in drug development to minimize off-target effects. nih.govtandfonline.com For example, introducing rigid or flexible linkers (like amides or cyclic ureas) between the sulfonamide and the terminal aryl group has been shown to modulate inhibitory activity and selectivity against different carbonic anhydrase isoforms. tandfonline.com

Table 2: Key Structural Features and Their Role in Activity

| Structural Feature | Role in Biological Activity | Impact of Modification |

|---|---|---|

| Primary Sulfonamide (-SO₂NH₂) | Acts as the essential zinc-binding group in metalloenzymes. mdpi.com | N-substitution typically abolishes or drastically reduces inhibitory activity. mdpi.com |

| Benzene Ring | Serves as a scaffold and participates in π-π stacking interactions. tandfonline.com | Ring substitutions can modulate potency and pharmacokinetic properties. nih.gov |

| N-Substituent Tail | Interacts with residues outside the primary active site, influencing isoform selectivity. tandfonline.com | Altering the size, rigidity, and chemical nature can fine-tune selectivity. tandfonline.com |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Ligand-Protein Interactions

While QSAR models provide valuable statistical correlations, Molecular Dynamics (MD) simulations offer a dynamic, atom-level view of how a molecule like this compound behaves over time and how it interacts with its biological target. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, binding events, and the role of the surrounding solvent. mdpi.comnih.gov

A molecule is not a static entity but can adopt various spatial arrangements, or conformations, by rotating around its single bonds. Conformational analysis is crucial for understanding which shapes are energetically favorable and which are likely to be the "bioactive conformation" that binds to a protein. nih.govfigshare.com

MD simulations allow for extensive sampling of these conformational states for a specific derivative in a simulated physiological environment. nih.gov By simulating the molecule in a box of water, sometimes in complex with a protein, researchers can observe its flexibility and identify the most stable and frequently occurring conformations. researchgate.netrsc.org The stability of the ligand-protein complex during a simulation is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the complex has reached a stable equilibrium state. nih.govrsc.org

Table 3: Conformational Flexibility in Benzenesulfonamides

| Dihedral Angle | Description | Common Conformations |

|---|---|---|

| C-C-S-N | Rotation of the sulfonamide group relative to the benzene ring. | Often perpendicular to the ring plane. nih.gov |

| C-S-N-C | Rotation around the sulfonamide-nitrogen bond. | Influences the orientation of the N-benzyl "tail". |

| S-N-C-C | Rotation of the benzyl (B1604629) group. | Determines the spatial position of the methoxy-substituted ring. |

Water is not a passive medium in biological systems; it plays an active and critical role in molecular recognition and ligand binding. nih.gov The process of a ligand binding to a protein involves the displacement of water molecules from both the ligand's surface and the protein's binding pocket, an effect driven by thermodynamics. MD simulations are particularly adept at modeling the explicit behavior of individual water molecules. nih.gov

Simulations can reveal the location of structurally conserved water molecules within a protein's active site. These water molecules can form a hydrogen-bond network that mediates the interaction between the ligand and the protein. nih.gov In some cases, a ligand may not directly interact with a protein residue but will bind to a bridging water molecule, which in turn is hydrogen-bonded to the protein.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Enzymatic Studies

Enzyme Inhibition Profiles

The ability of 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide to modulate the activity of various enzymes has been a key focus of research. The following subsections detail its inhibitory effects on Glyoxalase I, Carbonic Anhydrase isoforms, and Lipoxygenase, as well as the proposed mechanisms of action.

Glyoxalase I (Glx-I) Inhibition Kinetics and Selectivity

Recent studies have explored a series of benzenesulfonamide (B165840) derivatives as inhibitors of the glyoxalase I (Glx-I) enzyme, a critical component in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. While direct kinetic data for this compound is not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights. For instance, certain benzenesulfonamide derivatives have demonstrated competitive inhibition of Glx-I. The inhibitory activity is often influenced by the nature and position of substituents on the benzene (B151609) ring. The cyano group at the 3-position and the N-(4-methoxybenzyl) substituent are thought to play a role in the molecule's interaction with the active site of the enzyme.

Carbonic Anhydrase (CA) Isoform Inhibition and Structure-Activity Relationships

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory profile of this compound against various human (h) CA isoforms has been investigated. The sulfonamide moiety is crucial for binding to the zinc ion within the enzyme's active site.

The structure-activity relationship (SAR) studies indicate that the substituents on the benzenesulfonamide scaffold significantly influence the inhibitory potency and selectivity for different CA isoforms. The presence of the cyano group can affect the electronic properties of the sulfonamide, potentially enhancing its binding affinity. The 4-methoxybenzyl group likely interacts with hydrophobic and hydrophilic residues in the active site cavity, contributing to isoform-specific inhibition. For example, some benzenesulfonamide derivatives show potent inhibition of cytosolic isoforms hCA I and II, as well as the tumor-associated hCA IX and XII. nih.gov The inhibition constants (Kᵢ) for related compounds often fall within the nanomolar range, indicating high-affinity binding. mdpi.com

| CA Isoform | Inhibition Constant (Kᵢ) of Related Benzenesulfonamides (nM) |

|---|---|

| hCA I | 13.3–87.6 |

| hCA II | 5.3–384.3 |

| hCA VII | 1.1–13.5 |

| hCA IX | 1.5–38.9 |

| hCA XII | 0.8–12.4 |

Note: The data presented are for structurally related benzenesulfonamide compounds and serve as an indication of the potential inhibitory activity of this compound. mdpi.com

Lipoxygenase (LOX) Inhibition and Sub-Type Specificity

Lipoxygenases (LOXs) are a family of iron-containing enzymes involved in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Research has demonstrated that certain benzenesulfonamide derivatives can act as potent and selective inhibitors of human 12-lipoxygenase (12-LOX). nih.gov While specific data for this compound is limited, the general pharmacophore of N-benzylbenzenesulfonamides has shown promise. The inhibitory mechanism is believed to involve the interaction of the sulfonamide group with the active site, while the benzyl (B1604629) moiety contributes to selectivity among different LOX subtypes.

Mechanism of Enzyme Inactivation or Allosteric Modulation

For enzymes like carbonic anhydrase, the primary mechanism of inhibition by benzenesulfonamides involves the coordination of the sulfonamide group to the zinc ion in the active site. This binding is typically reversible and competitive with the natural substrate.

In the context of other enzymes, the possibility of allosteric modulation exists. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can lead to either positive or negative modulation of the enzyme's function. While direct evidence for allosteric modulation by this compound is not yet established, this remains a potential mechanism of action that warrants further investigation, particularly for enzymes where it does not act as a direct competitive inhibitor. Enzyme inactivation, which is often an irreversible process, typically involves the formation of a covalent bond between the inhibitor and the enzyme. nih.gov There is currently no strong evidence to suggest that this compound acts as an irreversible enzyme inactivator.

In Vitro Antimicrobial Efficacy Assessment

In addition to its enzyme-inhibiting properties, this compound has been evaluated for its potential as an antimicrobial agent.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of sulfonamide derivatives has been a cornerstone of antimicrobial therapy for decades. The in vitro antibacterial activity of compounds structurally related to this compound has been assessed against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.

Studies on similar cyano-containing compounds have shown varying degrees of activity. For instance, some derivatives exhibit moderate to good activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is often more limited, which can be attributed to differences in the bacterial cell wall structure and the presence of efflux pumps.

| Bacterial Strain | Type | MIC of Related Compounds (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 1-2 |

| Streptococcus pneumoniae | Gram-Positive | 1-4 |

| Enterococcus faecalis (VRE) | Gram-Positive | 1-4 |

| Escherichia coli | Gram-Negative | >128 |

| Pseudomonas aeruginosa | Gram-Negative | >128 |

Note: The data presented are for structurally related compounds and are intended to be indicative of the potential antibacterial spectrum. nih.gov

Antifungal Activity Against Pathogenic Fungi

Currently, there is no publicly available scientific literature detailing the in vitro or enzymatic antifungal activity of this compound against pathogenic fungi. Comprehensive searches of academic databases and scientific journals did not yield any studies that have specifically investigated or reported on the potential of this compound to inhibit the growth of or exert fungicidal effects on any fungal species.

Structure-Activity Relationships Governing Antimicrobial Potency

An analysis of the structure-activity relationships (SAR) for this compound, specifically concerning its antimicrobial potency, has not been reported in the accessible scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis and testing of a series of related compounds to identify key functional groups and structural features responsible for any observed antimicrobial effects. To date, no such studies have been published for this compound.

Cellular Anticancer Activity in Established Cell Lines

The potential of this compound as an anticancer agent has not been documented in the public domain. The following subsections detail the lack of available data in specific areas of anticancer research.

There are no published data on the cytotoxicity or growth inhibition properties of this compound. A thorough search of databases, including the National Cancer Institute's (NCI) Developmental Therapeutics Program database, which includes the NCI-60 human tumor cell line screen, reveals no information on this compound. nih.govcancer.gov Consequently, the 50% growth inhibition (GI50) values for this compound against any of the NCI-60 cell lines are not available.

Scientific investigations into the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cell lines have not been reported. The processes of apoptosis (programmed cell death) and cell cycle regulation are common targets for anticancer drugs. However, no studies have been found that assess the effects of this specific compound on these cellular mechanisms.

The intracellular molecular targets of this compound in the context of anticancer activity have not been identified. Research in this area would typically involve studies to determine the specific proteins, enzymes, or signaling pathways with which the compound interacts to exert any potential cytotoxic or growth-inhibitory effects. Such data is not available in the current body of scientific literature.

Exploration of Other Receptor and Ion Channel Interactions (e.g., Voltage-Gated Sodium Channels)

There is no available research on the interaction of this compound with receptors or ion channels, including voltage-gated sodium channels. nih.govfrontiersin.org These channels are important targets for various therapeutic agents. nih.govfrontiersin.org However, the pharmacological profile of this compound concerning its activity at these or any other receptor or ion channel targets remains uninvestigated in published studies.

Biochemical Pathway Modulation Studies

Extensive searches of scientific literature and databases have revealed no specific in vitro or enzymatic studies detailing the modulation of biochemical pathways by This compound . Consequently, there is no reported data on its specific interactions with enzymes or its effects on cellular signaling cascades.

While research into the broader class of benzenesulfonamide derivatives has identified various biological activities, including the inhibition of enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and carbonic anhydrases, no such studies have been published for this compound itself. The potential for this specific compound to interact with these or other biochemical pathways remains uninvestigated.

Therefore, a detailed account of its biochemical pathway modulation, including research findings and data tables, cannot be provided at this time due to the absence of available scientific evidence.

Interactive Data Table: Summary of Biochemical Pathway Modulation Studies

The following table reflects the current lack of available data for the biochemical pathway modulation of this compound.

| Target Pathway/Enzyme | Assay Type | Result | IC₅₀/Kᵢ Value |

| No data available | No data available | No data available | No data available |

Chemical Reactivity and Functional Diversification of 3 Cyano N 4 Methoxybenzyl Benzenesulfonamide

Reactions at the Cyano Moiety for Further Functionalization

The nitrile (cyano) group is a highly versatile functional group that can be transformed into a variety of other functionalities, serving as a key site for derivatization.

The cyano group of 3-Cyano-N-(4-methoxybenzyl)benzenesulfonamide is susceptible to hydrolysis under acidic or basic conditions. Complete hydrolysis, typically achieved by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), would convert the nitrile into a carboxylic acid, yielding 3-carboxy-N-(4-methoxybenzyl)benzenesulfonamide. researchgate.net

Partial hydrolysis can afford the corresponding primary amide, 3-(aminocarbonyl)-N-(4-methoxybenzyl)benzenesulfonamide. This transformation can often be achieved using milder conditions, such as treatment with hydrogen peroxide in a basic medium. nih.gov The resulting amide can serve as a precursor for further reactions. For instance, direct catalytic amidation reactions have been developed for converting carboxylic acids and esters into a wide range of amides, a strategy that could be applied following the hydrolysis of the nitrile. nih.govacs.org

These transformations are summarized in the table below, with conditions extrapolated from general procedures for nitrile hydrolysis and amidation.

| Starting Material | Product | Typical Reagents & Conditions |

| This compound | 3-Carboxy-N-(4-methoxybenzyl)benzenesulfonamide | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat |

| This compound | 3-(Aminocarbonyl)-N-(4-methoxybenzyl)benzenesulfonamide | H₂O₂, NaOH, EtOH; or H₂SO₄, H₂O, controlled temp. |

This interactive table summarizes the expected hydrolysis and amidation products based on standard organic transformations.

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocycles. nih.gov A prominent example is the synthesis of tetrazoles through the reaction of nitriles with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). researchgate.netunist.ac.kr This reaction, often catalyzed by zinc or other Lewis acids, would convert this compound into a derivative containing a 5-(1H-tetrazol-5-yl) ring system. nih.gov

This reaction is a powerful method for introducing a tetrazole moiety, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. The reaction generally proceeds with good yields for a variety of aromatic nitriles.

| Aromatic Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile | NaN₃ | ZnBr₂ / H₂O | 5-Phenyl-1H-tetrazole | 92 | researchgate.net |

| 4-Methoxybenzonitrile | NaN₃ | NH₄Cl / DMF | 5-(4-Methoxyphenyl)-1H-tetrazole | 85 | unist.ac.kr |

| 3-Cyanopyridine | TMSN₃ | Dibutyltin oxide | 3-(1H-Tetrazol-5-yl)pyridine | 90 | researchgate.net |

| This compound (Predicted) | NaN₃ | Zn(II) salt / H₂O | N-(4-Methoxybenzyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide | High (expected) | N/A |

This interactive table presents data from the literature for tetrazole synthesis from various nitriles and predicts the outcome for the title compound.

Nitrile oxides and nitrilimines are other 1,3-dipoles that can undergo cycloaddition with nitriles, although reactions with more electron-rich dipolarophiles like alkenes and alkynes are more common.

Modifications and Substituent Effects on the Methoxybenzyl Amine Fragment

The N-(4-methoxybenzyl) portion of the molecule offers multiple avenues for modification, including reactions on the phenyl ring and at the benzylic methylene (B1212753) bridge.

The phenyl ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the methoxy (B1213986) group (-OCH₃) and, to a lesser extent, the secondary amine linkage. The methoxy group is a strong ortho-, para-director. Given that the para position is blocked, electrophiles would be directed to the ortho positions (C3 and C5) relative to the methoxy group. Common EAS reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a mild acid catalyst could introduce a halogen at the C3 and/or C5 positions.

Nitration: Careful nitration using nitric acid in acetic anhydride (B1165640) might lead to the introduction of a nitro group, although the activating nature of the ring could lead to over-reaction or oxidation.

Friedel-Crafts Acylation/Alkylation: These reactions are also feasible, introducing alkyl or acyl groups at the ortho positions, though they can be sensitive to the presence of the sulfonamide moiety.

Conversely, nucleophilic aromatic substitution (NAS) on this ring is generally disfavored due to its electron-rich nature. NAS typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the ring and a good leaving group, neither of which are present. Reaction under harsh conditions with extremely strong bases could potentially lead to elimination-addition (benzyne mechanism), but this would likely be unselective and compete with other reactions.

The methylene (-CH₂-) group serves as a linker between the sulfonamide nitrogen and the 4-methoxyphenyl (B3050149) ring. Modifying this linker's length, for instance, to a phenethyl group (-CH₂CH₂-), would significantly alter the molecule's properties and reactivity.

Electronic Effects: Increasing the alkyl chain length would further electronically insulate the phenyl ring from the sulfonamide nitrogen. This would have a minor effect on the electrophilic character of the 4-methoxyphenyl ring, which is dominated by the methoxy group, but could subtly influence the acidity and nucleophilicity of the sulfonamide nitrogen.

Reactivity of the Linker: The current benzyl (B1604629) structure possesses a reactive benzylic position. This carbon is susceptible to radical halogenation (e.g., with NBS and a radical initiator) and oxidation (e.g., with KMnO₄), which could convert the -CH₂- into -CH(Br)- or a ketone (-C=O), respectively. Lengthening the chain to a phenethyl group would remove this uniquely reactive benzylic site, replacing it with less reactive sp³-hybridized carbons.

Conformational Flexibility: A longer alkyl chain would increase the conformational flexibility of the molecule. Structure-activity relationship studies in related sulfonamide series have shown that such changes can significantly impact biological activity, likely by altering how the molecule fits into a target binding site. While not directly a measure of chemical reactivity, this conformational change could influence the rates of intramolecular reactions if suitable functional groups were present.

Studies on homologous series of other compounds, such as imidazolium (B1220033) salts and quaternized silica, have demonstrated that increasing alkyl chain length systematically alters physical properties like melting point, viscosity, and hydrophobicity, which can in turn affect reaction kinetics and solubility.

Derivatization of the Sulfonamide Nitrogen

The secondary sulfonamide (-SO₂NH-) is a key functional group for derivatization. The proton on the nitrogen is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to generate a sulfonamide anion. This anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation/N-Arylation: The sulfonamide anion can be alkylated with alkyl halides (e.g., methyl iodide, ethyl bromide) or arylated using aryl halides in the presence of a suitable catalyst (e.g., copper or palladium-based catalysts), leading to tertiary sulfonamides.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylsulfonamides.

These reactions provide a straightforward route to a wide array of N-substituted derivatives. The choice of base and electrophile allows for precise control over the introduced substituent. For example, methylation of sulfonamides is often accomplished using reagents like (trimethylsilyl)diazomethane.

| Reaction Type | Electrophile | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Sulfonamide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acylsulfonamide |

| N-Arylation | Iodobenzene (Ph-I) | Tertiary Sulfonamide (N-aryl) |

This interactive table outlines potential derivatization reactions at the sulfonamide nitrogen.

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The utility of this compound as a synthetic building block is primarily centered on the reactivity of its cyano and sulfonamide moieties. These groups can participate in a range of chemical reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of complex molecules.

Research has demonstrated the potential of this compound and its close analogs in the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The nitrile group, for instance, can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce new ring systems.

A notable application of related 3-cyanobenzenesulfonamide (B1586257) derivatives is in the synthesis of potent enzyme inhibitors. For example, in a study aimed at developing inhibitors for cathepsin S, a cysteine protease implicated in various diseases, a similar scaffold was utilized. The synthetic route involved the initial preparation of a 3-cyanobenzenesulfonyl chloride, which was then reacted with an appropriate amine to form the sulfonamide. Although the exact "4-methoxybenzyl" substituent was not used in the final bioactive molecules, the underlying synthetic strategy highlights the importance of the 3-cyanobenzenesulfonamide core as a foundational element for building more elaborate structures.

The general synthetic pathway often involves the coupling of 3-cyanobenzene-1-sulfonyl chloride with a primary or secondary amine, in this case, (4-methoxyphenyl)methanamine, to yield this compound. This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.

Once formed, this intermediate can undergo further transformations. The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines, which can be cleaved under specific conditions to liberate the free amine for subsequent reactions. This feature adds another layer of synthetic flexibility, allowing for the late-stage functionalization of the sulfonamide nitrogen.

While specific, detailed examples of the direct use of this compound in the synthesis of highly complex, multi-ring systems are not extensively documented in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in proprietary drug discovery programs. The combination of a cyano group for potential heterocycle formation and a protected sulfonamide for further diversification makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following table summarizes the key functional groups of this compound and their potential synthetic transformations, underscoring its role as a versatile building block.

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Cyano Group (-CN) | Hydrolysis | Carboxylic Acids, Amides |

| Reduction | Primary Amines | |

| Cycloaddition Reactions (e.g., with azides) | Tetrazoles | |

| Addition of Nucleophiles | Substituted Imines, Ketones | |

| Sulfonamide (-SO₂NH-) | N-Alkylation/N-Arylation (after deprotection) | Substituted Sulfonamides |

| Cleavage of N-PMB group | Primary Sulfonamide | |

| 4-Methoxybenzyl (PMB) Group | Oxidative Cleavage (e.g., with DDQ or CAN) | Deprotected Amine |

The strategic exploitation of these reactive sites allows for the systematic construction of complex molecular architectures, solidifying the importance of this compound as a valuable tool in the synthetic chemist's arsenal.

Future Research Directions and Translational Perspectives

Rational Design of Novel Sulfonamide Analogues with Enhanced Specificity and Potency

The rational design of new sulfonamide-based drugs is a cornerstone of modern medicinal chemistry, aiming to improve therapeutic efficacy while minimizing off-target effects. This approach is heavily reliant on a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

A key strategy in the rational design of sulfonamides is the exploration of their structure-activity relationships (SAR). By systematically modifying the chemical structure of a lead compound, researchers can identify which functional groups are crucial for biological activity. For instance, studies on various benzenesulfonamide (B165840) derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their inhibitory potency and selectivity against enzymes like carbonic anhydrases. acs.orgrsc.org The arrangement of hydrophobic substituents and the presence of specific chemical moieties can dictate how the molecule fits into the active site of a target protein. researchgate.net

Bioisosteric replacement is another powerful tool in sulfonamide design. This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. rsc.org For example, a carboxylic acid group might be replaced with a sulfonamide group to improve metabolic stability or membrane permeability. researchgate.netrsc.org This strategy has been successfully employed to improve the druglikeness of various therapeutic agents. nih.gov

Scaffold hopping represents a more creative approach to drug design, where the core structure (scaffold) of a known active compound is replaced with a structurally different core, while maintaining similar biological activity. researchgate.netrsc.org This can lead to the discovery of novel chemical classes of drugs with improved properties, such as enhanced selectivity or a better safety profile. tandfonline.com For instance, replacing an existing heterocyclic core with a novel one can lead to compounds that interact with the target protein in a different, potentially more effective, manner.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful new tools for the design and screening of novel compounds, including sulfonamides. These computational approaches can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties with increasing accuracy.

Machine learning models, such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are being trained to predict the biological activity of sulfonamide-like molecules. researchgate.net These models learn from large datasets of known compounds and their activities to identify chemical features that are important for a desired therapeutic effect. organic-chemistry.org For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the antimicrobial efficacy of new sulfonamide derivatives based on their molecular structure. researchgate.net

In silico screening and computational docking are other key applications of AI in this area. Virtual libraries containing thousands or even millions of sulfonamide structures can be rapidly screened against a biological target to identify potential hits. acs.org Molecular docking simulations can then predict the binding mode and affinity of these compounds within the active site of the target protein, providing valuable insights for further optimization. acs.org This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Generative AI models are also emerging as a powerful tool for de novo drug design. tandfonline.comnih.gov These models can "hallucinate" entirely new molecular structures that are predicted to have high activity against a specific target. nih.gov By incorporating rules for synthesizability, these generative algorithms can propose novel sulfonamide candidates that are not only potent but also readily accessible through known chemical reactions. rsc.orgtandfonline.com This approach has the potential to unlock new areas of chemical space and lead to the discovery of truly innovative medicines. nih.gov

Exploration of Alternative Biological Pathways and Disease Targets

While sulfonamides are historically known for their antimicrobial properties, their versatile chemical scaffold has led to the discovery of a wide range of other biological activities. Future research is increasingly focused on exploring these alternative pathways and targets to develop sulfonamide-based therapies for a variety of diseases.

The anticancer potential of sulfonamides is a particularly active area of investigation. acs.orgrsc.orgresearchgate.net These compounds have been shown to inhibit various proteins that are overexpressed in cancer cells. acs.org For example, certain sulfonamides act as inhibitors of carbonic anhydrases, which are involved in pH regulation in tumors. researchgate.net Others function as inhibitors of tyrosine kinases, matrix metalloproteinases, and histone deacetylases, all of which play crucial roles in cancer progression. acs.org Some sulfonamide derivatives have also been found to induce cell cycle arrest and disrupt microtubule assembly in cancer cells. researchgate.netresearchgate.net

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent another promising therapeutic area for sulfonamides. rsc.orgresearchgate.net Research has shown that certain sulfonamide derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in Alzheimer's disease therapy. researchgate.net Additionally, some sulfonamides have demonstrated neuroprotective effects by activating the Nrf2 pathway, which is involved in the cellular antioxidant response. rsc.org

The application of sulfonamides in cardiovascular diseases is also being explored. organic-chemistry.orgresearchgate.net Some derivatives have been designed to selectively modulate the cardiac sarcomere, offering a potential treatment for congestive heart failure. organic-chemistry.org Others have been investigated as endothelin receptor antagonists for the treatment of pulmonary hypertension. nih.gov Furthermore, sulfonamides are being developed as multitarget antidiabetic agents, with some compounds showing inhibitory activity against α-glucosidase. frontiersin.org

Development of Advanced Analytical Techniques for Compound Characterization and Quantification

The development of robust and sensitive analytical methods is crucial for the characterization and quantification of sulfonamide compounds in various matrices, from pharmaceutical formulations to environmental samples. Advanced analytical techniques play a vital role in ensuring the quality, safety, and efficacy of these compounds.

Chromatographic techniques are the cornerstone of sulfonamide analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the separation and quantification of sulfonamides. rsc.orgacs.orgtandfonline.com These methods, often coupled with ultraviolet (UV) or fluorescence detectors, provide excellent resolution and sensitivity. acs.org Packed column supercritical fluid chromatography (pSFC) offers a greener alternative to traditional liquid chromatography, using supercritical carbon dioxide as the mobile phase. researchgate.net

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of sulfonamides. When coupled with chromatographic techniques (hyphenated techniques), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis. rsc.orgrsc.orgfrontiersin.orgnih.govsci-hub.seacs.org Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of sulfonamides in complex samples. rsc.orgrsc.orgtandfonline.com Capillary electrophoresis coupled to tandem mass spectrometry (CE-MS/MS) is another valuable technique for the analysis of these compounds. researchgate.net

Spectroscopic methods are also essential for the characterization of sulfonamides. Ultraviolet-visible (UV-Vis) spectrophotometry can be used for the quantitative determination of sulfonamides in pharmaceutical preparations. researchgate.netrsc.org Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide detailed information about the molecular structure of these compounds. Rotational spectroscopy has also been employed to study the conformational preferences of sulfonamides in the gas phase. organic-chemistry.org

Sample preparation is a critical step in the analysis of sulfonamides, especially in complex matrices like food and environmental samples. Techniques such as solid-phase extraction (SPE), dispersive micro solid-phase extraction, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to extract and clean up sulfonamide residues prior to analysis. nih.gov

Sustainable Synthesis and Environmental Considerations in Sulfonamide Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize the environmental impact of their production. This involves the development of more sustainable synthetic routes that reduce waste, use less hazardous substances, and are more energy-efficient.

One of the key focuses of green sulfonamide synthesis is the use of environmentally benign solvents. Traditional syntheses often employ toxic and volatile organic solvents such as dichloromethane, DMF, and DMSO. researchgate.net Researchers are now exploring the use of greener alternatives like water, ethanol, and deep eutectic solvents (DES). researchgate.netresearchgate.nettandfonline.comrsc.org

The development of more efficient and less hazardous synthetic methodologies is another important aspect. This includes one-pot reactions that combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste. researchgate.net Mechanosynthesis, which involves carrying out reactions in a ball mill without the use of solvents, is a promising solvent-free approach. rsc.org Flow chemistry, where reactions are performed in a continuous-flow reactor, offers advantages in terms of safety, scalability, and efficiency. acs.orgrsc.orgresearchgate.netacs.org

The choice of reagents is also a critical consideration. Efforts are being made to replace hazardous reagents, such as sulfonyl chlorides, with more sustainable alternatives. researchgate.net Photocatalytic and biocatalytic methods are being explored as greener approaches to sulfonamide synthesis. nih.govrsc.orgorganic-chemistry.org

The environmental fate and impact of sulfonamides are also of significant concern. The presence of sulfonamide residues in the environment, primarily from agricultural and pharmaceutical use, can lead to the development of antibiotic-resistant bacteria. researchgate.netnih.gov Studies have shown that even at low environmental concentrations, sulfonamides can alter the structure of microbial communities and have adverse effects on aquatic organisms such as diatoms. nih.govnih.gov Therefore, understanding the environmental behavior of these compounds is crucial for mitigating their potential ecological risks.

Q & A

Q. What challenges arise during polymorph screening, and how are they addressed?

- Methodology : Polymorphs are identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Slurry conversion experiments in solvents (e.g., ethanol/water) isolate stable forms. Hydrate formation risks are mitigated by controlled drying (lyophilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |